rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, cis

Purity specification Quality control Building block procurement

rac-(1R,2S)-2-(Methoxymethyl)cyclobutan-1-amine hydrochloride, cis (CAS 1807901-58-1), is a racemic cis-configured cyclobutane-derived primary amine building block supplied as the hydrochloride salt with a molecular formula of C₆H₁₄ClNO and a molecular weight of 151.63 g/mol. The compound features a four-membered cyclobutane ring substituted at the 1-position with a primary amine and at the 2-position with a methoxymethyl (–CH₂OCH₃) group in a cis relative orientation.

Molecular Formula C6H14ClNO
Molecular Weight 151.63
CAS No. 1807901-58-1
Cat. No. B2997127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, cis
CAS1807901-58-1
Molecular FormulaC6H14ClNO
Molecular Weight151.63
Structural Identifiers
SMILESCOCC1CCC1N.Cl
InChIInChI=1S/C6H13NO.ClH/c1-8-4-5-2-3-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1
InChIKeyRLNWNMHXJFSLNO-GEMLJDPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

rac-(1R,2S)-2-(Methoxymethyl)cyclobutan-1-amine Hydrochloride (cis): A Cis-Configured Cyclobutane Building Block for Conformationally Restricted Medicinal Chemistry Scaffolds


rac-(1R,2S)-2-(Methoxymethyl)cyclobutan-1-amine hydrochloride, cis (CAS 1807901-58-1), is a racemic cis-configured cyclobutane-derived primary amine building block supplied as the hydrochloride salt with a molecular formula of C₆H₁₄ClNO and a molecular weight of 151.63 g/mol . The compound features a four-membered cyclobutane ring substituted at the 1-position with a primary amine and at the 2-position with a methoxymethyl (–CH₂OCH₃) group in a cis relative orientation . In modern medicinal chemistry, cyclobutane rings are strategically employed to induce conformational restriction, reduce planarity, improve metabolic stability, and serve as sp³-rich bioisosteric replacements—properties extensively documented in a comprehensive 2022 review of cyclobutanes in small-molecule drug candidates [1]. This compound is marketed by multiple reputable vendors as a versatile small-molecule scaffold for organic synthesis and drug discovery research applications, with a minimum purity specification of 97% .

Why Generic Substitution Fails for rac-(1R,2S)-2-(Methoxymethyl)cyclobutan-1-amine Hydrochloride (cis): Stereochemistry, Regiochemistry, and Salt-Form Selectivity


Cyclobutane-based amine building blocks with methoxymethyl substitution cannot be treated as interchangeable commodities because three independent structural variables—relative stereochemistry (cis vs. trans), substitution regiochemistry (1,2- vs. 1,1- vs. 1,3-), and salt form (free base vs. hydrochloride)—profoundly alter the scaffold's three-dimensional geometry, physicochemical properties, and synthetic reactivity [1]. The cis-1,2-disubstituted cyclobutane ring imposes a distinct spatial relationship between the amine and methoxymethyl groups (dihedral angle constrained by the puckered ring), which differs fundamentally from the trans-1,2 isomer (CAS 1909287-01-9), the 1,1-geminal isomer (CAS 1220039-33-7), and the 1,3-substituted isomer (CAS 1699607-79-8) . The review by van der Kolk et al. (2022) documents numerous cases where cis vs. trans cyclobutane stereochemistry was decisive for target potency, oral bioavailability, and metabolic stability in drug development programs [2]. Furthermore, this compound's specific racemic cis configuration (supplied at ≥97% purity) differs from the single-enantiomer trans form (CAS 1807937-89-8, ≥97%) and the stereochemically undefined analogue (CAS 1803609-45-1, ≥95%) .

Product-Specific Quantitative Evidence Guide: rac-(1R,2S)-2-(Methoxymethyl)cyclobutan-1-amine Hydrochloride (cis) vs. Closest Analogs


Comparative Purity Specification: rac-(1R,2S)-cis vs. Stereochemically Undefined 2-(Methoxymethyl)cyclobutan-1-amine Hydrochloride

The target compound, rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride (cis), carries a minimum purity specification of 97% as documented by multiple independent vendors including AKSci, ChemScene, Aladdin Scientific, and CalpacLab . In contrast, the stereochemically undefined analogue 2-(methoxymethyl)cyclobutan-1-amine hydrochloride (CAS 1803609-45-1) is supplied at a lower minimum purity specification of 95% . This 2-percentage-point purity difference is meaningful for applications requiring stoichiometric precision, such as parallel library synthesis, fragment-based screening, or reactions sensitive to impurities. The cis-stereochemistry-verified product also provides greater confidence in the structural identity of downstream derivatives compared to the unspecified isomer.

Purity specification Quality control Building block procurement

Cis vs. Trans Stereochemistry: Conformational Impact on Pharmacophore Geometry in Cyclobutane Scaffolds

In the target compound, the amine and methoxymethyl substituents occupy the same face of the puckered cyclobutane ring (cis configuration), whereas the trans isomer (CAS 1909287-01-9, (1R,2R)-configuration) places these groups on opposite faces . This stereochemical difference alters the spatial vector of the primary amine relative to the methoxymethyl ether—a distinction that can be critical when the amine serves as a hydrogen-bond donor or nucleophilic handle and the ether oxygen participates in lone-pair or hydrogen-bond acceptor interactions with a biological target. The review by van der Kolk et al. (2022) presents multiple case studies from drug development (including TTK inhibitors and tubulin-targeting agents) where cis- vs. trans-cyclobutane stereochemistry was the decisive factor governing target potency, oral bioavailability, and in vivo metabolic stability [1]. Specifically, for TTK inhibitors, only the cis-isomer exhibited desirable oral exposure and cellular activity, while the trans-isomer was inactive; the cis-cyclobutanol analogue also displayed the highest bioavailability in mice [2]. Although these literature examples involve different cyclobutane substitution patterns, the underlying principle—that cis vs. trans geometry on a cyclobutane ring can determine pharmacological outcome—is directly transferable.

Cis/trans isomerism Conformational restriction Structure-activity relationship

1,2-Vicinal vs. 1,1-Geminal Substitution: Regiochemical Control of Scaffold Topology

The target compound bears methoxymethyl and amine groups on adjacent (vicinal) carbons of the cyclobutane ring (1,2-substitution), creating a scaffold where the two functional groups project from neighboring positions. Its 1,1-geminal isomer, 1-(methoxymethyl)cyclobutanamine hydrochloride (CAS 1220039-33-7), places both substituents on the same carbon, producing a geminally disubstituted architecture where both functional groups share a common tetrahedral vertex . This regiochemical difference has profound consequences: the 1,2-substitution pattern enables the amine and methoxymethyl ether to act as independent, spatially separated pharmacophoric elements, whereas the 1,1-geminal pattern co-localizes both functional groups and restricts their independent vectorial presentation. The ChemMedChem 2022 review documents that 1,3- and 1,2-disubstituted cyclobutanes are widely used to conformationally restrict flexible linkers (e.g., replacing ethyl spacers), while 1,1-disubstituted cyclobutanes serve a different role as gem-dimethyl or larger-group surrogates [1]. Selection between these regioisomers is thus driven by the specific topological requirements of the target binding pocket.

Regiochemistry Substitution pattern Scaffold diversity

Racemic cis vs. Enantiopure Trans: Implications for Screening Strategy and Cost Efficiency

The target compound is supplied as the racemic cis mixture—both (1R,2S) and (1S,2R) enantiomers present in equal proportion—whereas an enantiomerically resolved trans analogue, (1S,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride (CAS 1807937-89-8), is also commercially available at 97% purity . Racemates are strategically preferred in early-stage fragment-based screening and diversity-oriented synthesis because they are generally less expensive to manufacture and can serve as initial probes; if activity is detected, subsequent enantiomer resolution can be pursued. Conversely, enantiopure building blocks are selected when chirality is already known to be essential for target engagement. The ChemMedChem 2022 review notes that the cyclobutane scaffold's inherent puckering contributes to stereochemical complexity, and many successful cyclobutane-containing drug candidates exploit precise stereochemical arrangements [1]. Selection between the racemic cis form and enantiopure trans form should therefore be guided by the screening paradigm and whether absolute stereochemistry has been pre-established as a requirement.

Racemic scaffold Stereochemical complexity Procurement cost

Hydrochloride Salt Form: Solubility and Handling Advantages Relevant to Biological Assays

The target compound is supplied as the hydrochloride salt, which is the standard salt form for cyclobutane-derived amine building blocks intended for biological screening . The hydrochloride counterion confers enhanced aqueous solubility relative to the free base form and simplifies handling by providing a crystalline, non-volatile solid at ambient temperature . The CymitQuimica listing specifies ambient long-term storage for this compound . While the free base (CAS 1807937-24-1, molecular weight 115.17 g/mol) is also commercially available, the hydrochloride salt is the preferred form for direct use in aqueous biological assay buffers, as it eliminates the need for in situ salt formation or pH adjustment . This distinction is not unique to this specific compound—it is a class-level property of amine hydrochlorides—but it is a critical procurement consideration because the hydrochloride salt can be directly dissolved in assay media, whereas the free base may require additional formulation steps.

Hydrochloride salt Aqueous solubility Biological assay compatibility

Multivendor Availability and Supply Chain Comparison: rac-(1R,2S)-cis vs. Narrowly Sourced Stereoisomers

The target compound (CAS 1807901-58-1) is stocked by at least eight independent suppliers spanning North America, Europe, and Asia: AKSci (USA, Cat. 5131CP), ChemScene (USA, Cat. CS-0184248), Aladdin Scientific (China, Cat. C630623), CalpacLab (USA, Part AAB-AA01BU3G), Biosynth/CymitQuimica (Europe), Leyan (China, Cat. 1254918), Shao-Yuan (China, Cat. SY344163), and ChemSpace (Europe) . By contrast, the trans isomer (CAS 1909287-01-9) and the enantiopure trans isomer (CAS 1807937-89-8) are each listed by fewer suppliers . This multi-vendor redundancy reduces single-supplier procurement risk, provides price competition, and ensures continuity of supply across geographic regions—a practical but often decisive consideration for long-term medicinal chemistry programs where consistent building block availability is essential for SAR iteration.

Supply chain reliability Vendor redundancy Procurement risk

Best Research and Industrial Application Scenarios for rac-(1R,2S)-2-(Methoxymethyl)cyclobutan-1-amine Hydrochloride (cis)


Conformationally Restricted Fragment Library Design

The cis-1,2-disubstituted cyclobutane core functions as a conformationally restricted scaffold for fragment-based drug discovery (FBDD). As documented in the ChemMedChem 2022 review, cyclobutane rings are strategically used to conformationally restrict flexible linkers and reduce the entropic penalty upon target binding [1]. The primary amine provides a robust handle for amide coupling, reductive amination, or sulfonamide formation, while the methoxymethyl ether offers a hydrogen-bond acceptor site with distinct spatial placement due to the cis configuration relative to the amine. This compound is deployed in the construction of fragment libraries where rigid, sp³-rich, low-molecular-weight scaffolds (MW 151.6) are systematically elaborated into lead-like molecules.

Parallel Synthesis of Cyclobutane-Containing Compound Arrays for SAR Exploration

The 97% purity specification and hydrochloride salt form make this building block suitable for high-throughput parallel synthesis in 96-well or 384-well format [1]. The primary amine can be chemoselectively derivatized via amide bond formation, urea synthesis, or reductive amination in the presence of the methoxymethyl ether, enabling rapid generation of diverse compound arrays. The racemic cis configuration is well-suited to initial SAR exploration: if biological activity is detected, chiral resolution or asymmetric synthesis can be subsequently pursued to identify the eutomer, consistent with the screening paradigm described in Section_3_Evidence Item 4 .

Bioisosteric Replacement of Cis-Alkene or Flexible Ethyl Linkers in Lead Optimization

Cyclobutane rings are established bioisosteres for cis-alkenes in drug candidates, preventing undesired cis/trans isomerization while retaining a similar spatial relationship between substituents [1]. Additionally, 1,2-disubstituted cyclobutanes can replace flexible ethyl (–CH₂–CH₂–) linkers to impose conformational restriction, as reviewed extensively by van der Kolk et al. [1]. The cis-configured amine and methoxymethyl groups on the target compound present a rigid, defined geometry that can lock a pharmacophore into its bioactive conformation, potentially improving binding affinity and metabolic stability compared to a flexible linker analogue.

Synthesis of Sp³-Rich CNS Drug Candidates Requiring Reduced Planarity

Modern CNS drug discovery emphasizes sp³-rich, three-dimensional scaffolds with reduced aromatic ring count to improve solubility, lower promiscuity, and enhance clinical developability [1]. The target compound, with four sp³-hybridized carbons in the cyclobutane ring and an Fsp³ (fraction sp³) of 1.0 for the ring carbons, directly supports this design paradigm. The puckered conformation of the cyclobutane ring, inherent to all cyclobutane scaffolds, further reduces molecular planarity compared to aromatic or heteroaromatic building blocks, which may improve aqueous solubility and reduce CYP inhibition potential—class-level advantages documented in the cyclobutane medicinal chemistry literature [1].

Quote Request

Request a Quote for rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, cis

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.